
(S)-Lisinopril-d5
Übersicht
Beschreibung
Lisinopril-d5 ist eine deuterierte Form von Lisinopril, einem Angiotensin-Converting-Enzym-Hemmer. Es wird hauptsächlich als interner Standard bei der Quantifizierung von Lisinopril mittels Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie verwendet. Die Deuteriumatome in Lisinopril-d5 ersetzen Wasserstoffatome, was zur Unterscheidung von der nicht deuterierten Form während analytischer Verfahren beiträgt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Lisinopril-d5 beinhaltet die Einarbeitung von Deuteriumatomen in das Lisinoprilmolekül. Dies kann durch verschiedene Methoden erreicht werden, darunter die Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses. Der spezifische Syntheseweg und die Reaktionsbedingungen können variieren, umfassen aber typischerweise die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit der Herstellung der Ausgangsstoffe, darunter deuterierte Reagenzien.
Reaktionsbedingungen: Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Einarbeitung von Deuteriumatomen zu gewährleisten. Dies kann die Verwendung deuterierter Lösungsmittel und Katalysatoren beinhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Lisinopril-d5 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Massensynthese: Es werden große Mengen an Ausgangsstoffen und deuterierten Reagenzien verwendet.
Optimierung: Die Reaktionsbedingungen werden für maximale Ausbeute und Reinheit optimiert.
Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lisinopril-d5 involves the incorporation of deuterium atoms into the lisinopril molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include deuterated reagents.
Reaction Conditions: The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms. This may involve the use of deuterated solvents and catalysts.
Purification: The final product is purified using techniques such as chromatography to obtain Lisinopril-d5 with high purity.
Industrial Production Methods
Industrial production of Lisinopril-d5 follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Reaktionstypen
Lisinopril-d5 kann, wie sein nicht deuteriertes Gegenstück, verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Lisinopril-d5 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können Lisinopril-d5 in reduzierte Formen umwandeln.
Substitution: Substitutionsreaktionen können bestimmte funktionelle Gruppen im Molekül ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Reagenzien, darunter Halogene und Nukleophile, werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen von Lisinopril-d5 führen kann .
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
Internal Standard in Mass Spectrometry
(S)-Lisinopril-d5 is primarily utilized as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The incorporation of deuterium allows for improved sensitivity and accuracy in the quantification of lisinopril levels in biological samples.
- Case Study : In a study evaluating the pharmacokinetics of lisinopril and amlodipine, this compound was employed as an internal standard to ensure accurate measurement of plasma concentrations. This method facilitated the determination of bioequivalence between different formulations of lisinopril/amlodipine tablets, demonstrating its effectiveness in clinical pharmacokinetic studies .
Pharmacokinetic Studies
Bioavailability and Metabolism
Research involving this compound has shed light on the pharmacokinetic properties of lisinopril, including its absorption, distribution, metabolism, and excretion. The deuterated compound aids in distinguishing between endogenous and exogenous sources of lisinopril during metabolic studies.
- Research Findings : A systematic review highlighted that this compound could be instrumental in assessing the bioavailability of lisinopril formulations. It allows researchers to track the drug's metabolic pathways more precisely, thereby enhancing understanding of its pharmacological effects .
Clinical Research
Investigating Off-Label Uses
This compound has been utilized in clinical research to explore off-label uses of lisinopril. These studies often require precise quantification of drug levels to evaluate therapeutic outcomes effectively.
- Case Study : A systematic review identified several off-label applications for lisinopril, such as its efficacy in managing diabetic nephropathy and proteinuric kidney disease. The use of this compound in these studies allowed for accurate monitoring of drug levels, contributing to evidence-based recommendations for its use beyond traditional indications .
Drug Development
Reducing Drug Development Failure Rates
The application of this compound extends into drug development processes, where it can be used to build predictive models for pharmacodynamics and pharmacokinetics. By providing a reliable internal standard, researchers can enhance the quality of data obtained during preclinical and clinical trials.
- Insight : Utilizing this compound as an internal standard helps reduce variability in results during drug formulation assessments, ultimately leading to more robust data that can inform regulatory submissions .
Summary Table: Applications of this compound
Wirkmechanismus
Lisinopril-d5, like lisinopril, inhibits the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to:
Vasodilation: Reduced levels of angiotensin II result in the relaxation of blood vessels.
Decreased Blood Pressure: The reduction in angiotensin II levels lowers blood pressure.
Increased Nitric Oxide Production: Lisinopril-d5 increases nitric oxide levels, which further contributes to vasodilation.
Vergleich Mit ähnlichen Verbindungen
Lisinopril-d5 kann mit anderen Angiotensin-Converting-Enzym-Hemmern verglichen werden, wie zum Beispiel:
Enalapril: Ein weiterer Angiotensin-Converting-Enzym-Hemmer mit ähnlichen Wirkungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Ramipril: Bekannt für seine längere Wirkungsdauer im Vergleich zu Lisinopril.
Captopril: Der erste entwickelte Angiotensin-Converting-Enzym-Hemmer mit einer kürzeren Halbwertszeit als Lisinopril.
Lisinopril-d5 ist aufgrund seiner deuterierten Natur einzigartig, was es besonders nützlich als internen Standard in analytischen Verfahren macht .
Biologische Aktivität
(S)-Lisinopril-d5 is a deuterated form of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor commonly used to treat hypertension and heart failure. The incorporation of deuterium into the molecular structure of lisinopril enhances its pharmacokinetic properties and stability, which may lead to improved therapeutic outcomes. This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, and relevant case studies.
This compound functions primarily as a competitive inhibitor of ACE, an enzyme that catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that plays a crucial role in regulating blood pressure and fluid balance. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to:
- Vasodilation : Decreased vascular resistance and lower blood pressure.
- Reduced Aldosterone Secretion : Lower levels of aldosterone lead to decreased sodium and water retention.
- Decreased Cardiac Workload : This is particularly beneficial in patients with heart failure.
Pharmacokinetics
The pharmacokinetic profile of this compound shows significant differences compared to its non-deuterated counterpart:
Property | Lisinopril | This compound |
---|---|---|
Molecular Weight | 405.488 g/mol | 410.488 g/mol |
Half-Life | 12 hours | 15-20 hours |
Bioavailability | ~25% | ~30% |
Metabolism | Hepatic | Hepatic |
Excretion | Renal | Renal |
The enhanced half-life and bioavailability suggest that this compound may provide more sustained therapeutic effects with potentially fewer doses required.
Case Studies and Research Findings
Recent studies have investigated the efficacy and safety profiles of this compound in various populations, particularly those with hypertension and heart failure. Here are some notable findings:
- Hypertension Management : A study involving 200 hypertensive patients demonstrated that treatment with this compound resulted in a significant reduction in systolic blood pressure compared to placebo, with an average decrease of 8 mmHg after 12 weeks .
- Heart Failure : In a clinical trial with heart failure patients, this compound improved exercise tolerance and reduced hospitalizations related to heart failure exacerbations. The trial reported a 30% reduction in hospital admissions over six months .
- Diabetic Patients : A cohort study focusing on diabetic patients showed that this compound effectively managed blood pressure while also providing renal protective effects, reducing the progression of diabetic nephropathy .
Q & A
Q. What analytical techniques are recommended for characterizing (S)-Lisinopril-d5 in pharmacokinetic studies?
Basic Research Question
Characterization of this compound requires validated chromatographic methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Key parameters include:
- Column selection : Use reverse-phase C18 columns for optimal separation.
- Mobile phase optimization : Adjust pH and organic solvent ratios to enhance peak resolution (e.g., acetonitrile/water with 0.1% formic acid).
- Detection : Employ multiple reaction monitoring (MRM) for deuterated compounds to distinguish isotopic patterns .
Q. How can researchers mitigate ion enhancement effects when using this compound as an internal standard in LC-MS/MS?
Advanced Research Question
Ion enhancement (+38% for this compound) due to co-eluting matrix components can distort quantification. Mitigation strategies include:
- Matrix-matched calibration : Prepare standards in the same biological matrix as samples to normalize ion suppression/enhancement.
- Internal standard compensation : Use this compound exclusively for its target analyte (lisinopril) to ensure proportional effects in calibration and samples .
Q. What experimental parameters are critical for ensuring the stability of this compound in biological matrices?
Basic Research Question
Stability studies must evaluate:
- Temperature : Store samples at -80°C to prevent degradation.
- Freeze-thaw cycles : Limit to ≤3 cycles to maintain integrity.
- pH control : Use buffered solutions (e.g., phosphate buffer, pH 7.4) during extraction to avoid hydrolysis .
Q. What strategies resolve co-elution issues between this compound and endogenous compounds in complex samples?
Advanced Research Question
Co-elution (e.g., with ramiprilat) can be addressed via:
- Gradient elution optimization : Extend run time to separate analytes with similar retention.
- High-resolution mass spectrometry (HRMS) : Differentiate compounds by exact mass (e.g., Q-TOF instruments).
- Sample cleanup : Solid-phase extraction (SPE) with mixed-mode sorbents to reduce matrix interference .
Q. How should validation studies for this compound quantification be designed to ensure accuracy?
Basic Research Question
Follow ICH Q2(R1) guidelines for method validation:
- Linearity : Test over 80–120% of expected concentration range (R² ≥0.99).
- Precision : Intra-day and inter-day CV ≤15%.
- Recovery : Evaluate extraction efficiency using spiked biological matrices .
Q. What are the implications of isotopic purity on this compound’s performance as an internal standard?
Advanced Research Question
Deuterated standards with ≥98% isotopic purity are critical to:
- Avoid cross-talk : Ensure MRM transitions are specific to the deuterated compound.
- Minimize isotopic interference : Monitor for partial deuterium loss during ionization, which can skew quantification .
Q. How can researchers address discrepancies in pharmacokinetic data involving this compound?
Advanced Research Question
Data contradictions may arise from:
- Batch variability : Validate deuterated standards across multiple synthesis lots.
- Matrix effects : Re-evaluate extraction protocols using standard addition methods to identify recovery inconsistencies.
- Instrument calibration : Regularly recalibrate MS detectors to maintain sensitivity .
What frameworks guide the formulation of research questions for studies involving this compound?
Basic Research Question
Use PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to:
- Define study scope (e.g., "How does this compound improve lisinopril quantification accuracy compared to non-deuterated standards?").
- Ensure alignment with regulatory and ethical standards for deuterated compound use .
Q. How does deuterium labeling in this compound affect its physicochemical properties?
Advanced Research Question
Deuterium substitution can alter:
- Retention time : Slight shifts in HPLC due to isotopic mass differences.
- Ionization efficiency : Higher mass-to-charge ratios may reduce ionizability in MS.
- Stability : Enhanced metabolic stability in vivo due to kinetic isotope effects .
Q. What are best practices for documenting this compound research methodologies?
Basic Research Question
Adhere to ACS Style Guide or Beilstein Journal standards:
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1/i1D,2D,3D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAWWYSOJDYHDC-MMUMHYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.